![molecular formula C10H6BrNO3 B1291713 6-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 552330-93-5](/img/structure/B1291713.png)
6-Bromo-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
The compound of interest, 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, is a brominated hydroxyquinoline with potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and reactivity of structurally related brominated hydroxyquinolines, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated hydroxyquinolines can involve different strategies, including the use of photolabile protecting groups, derivatization reagents, and halogenation reactions. For instance, the synthesis of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids is described, highlighting its efficiency and utility in biological applications due to its solubility and low fluorescence . Another example is the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, which involves a reaction with carboxylic acids at elevated temperatures in the presence of activation reagents . These methods provide a foundation for understanding the potential synthetic routes that could be applied to synthesize 6-Bromo-3-hydroxyquinoline-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines is characterized by the presence of a bromine atom, which can significantly influence the reactivity and properties of the compound. For example, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes are discussed, demonstrating the coordination chemistry of such brominated compounds . The presence of bromine also facilitates the identification of compounds due to the characteristic isotope pattern in mass spectra .
Chemical Reactions Analysis
Brominated hydroxyquinolines undergo various chemical reactions, including halogenation and coupling reactions. The bromination of 4-hydroxyquinolones has been studied, showing different outcomes depending on the substituents and reaction conditions . For example, halocyclization reactions can occur, leading to the formation of oxazoloquinoline derivatives . Additionally, the catalytic activity of brominated quinoline complexes in Suzuki coupling reactions has been investigated, indicating their potential utility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. The presence of a bromine atom can enhance the solubility of these compounds in certain solvents, which is beneficial for their application as photolabile protecting groups . The bromine atom also imparts a characteristic mass spectral pattern, aiding in the identification and analysis of these compounds in complex biological matrices . Furthermore, the photophysical properties, such as fluorescence, can be modulated by the bromination of hydroxyquinolines, which is important for their use in biological imaging and photolysis applications .
Scientific Research Applications
Photolabile Protecting Group in Photochemistry
6-Bromo-3-hydroxyquinoline-4-carboxylic acid has been utilized in photochemistry as a photolabile protecting group for carboxylic acids. A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a related compound, 8-bromo-7-hydroxyquinoline (BHQ), highlighting its greater single-photon quantum efficiency compared to other esters. BHQ, closely related to 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, is noted for its multiphoton-induced photolysis sensitivity, making it suitable for in vivo applications. Its solubility and low fluorescence properties render it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Novel Quinolone Derivatives
Kurasawa et al. (2014) conducted research on the synthesis of novel quinolone derivatives, which involved 4-hydroxyquinoline-3-carboxylate. The study detailed the transformation of these compounds into various geometric forms. These derivatives have potential applications in the development of new chemical entities with unique properties (Kurasawa et al., 2014).
Solid-Phase Synthesis of Cytotoxic Derivatives
Kadrić et al. (2014) explored the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, employing primary and secondary amines, and brominated compounds as starting materials. These synthesized compounds were evaluated for cytotoxic activity against cancer cell lines, demonstrating potential applications in cancer research (Kadrić et al., 2014).
Mimicking Active Conformation of Opioid Peptides
A study by Sperlinga et al. (2005) presented 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), closely related to 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, as a mimic of tyrosine in opioid ligand-receptor complexes. The research showed significant receptor binding to mu and delta opioid receptors, indicating its potential in opioid-related studies (Sperlinga et al., 2005).
Future Directions
Quinoline and its derivatives, including 6-Bromo-3-hydroxyquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of novel biological activities of these compounds .
properties
IUPAC Name |
6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJIUZKWPELKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626854 | |
Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
552330-93-5 | |
Record name | 6-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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